2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide
CAS No.:
Cat. No.: VC16299056
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O3S2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H27N3O3S2/c1-15-11-16(2)23(17(3)12-15)27-21(30)14-33-26-28-24-22(19-8-4-5-9-20(19)34-24)25(31)29(26)13-18-7-6-10-32-18/h6-7,10-12H,4-5,8-9,13-14H2,1-3H3,(H,27,30) |
| Standard InChI Key | INFWEVGLUNJUMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C |
Introduction
The compound 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule featuring a multifaceted structure that includes a thiophene moiety and a pyrimidine derivative. It belongs to the class of thieno[2,3-d]pyrimidines, known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Approach
-
Multi-Step Synthesis: Involves the condensation of appropriate precursors through various reactions.
-
Reaction Conditions: Reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and product yields.
Chemical Reactions
-
Reaction Pathways: Influenced by conditions such as pH, temperature, and solvent, which can significantly affect the chemical transformations of this compound.
Mechanism of Action
-
Biological Targets: Interacts with enzymes or receptors involved in disease processes, suggesting potential therapeutic applications.
Potential Applications
-
Pharmacological Properties: Derivatives of thieno[2,3-d]pyrimidines have been investigated for anticancer and antimicrobial effects, indicating potential in medicinal chemistry.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume